

2-Bromo-5-(trifluoromethyl)benzenesulfonamide stability and reactivity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzenesulfonamide
Cat. No.:	B1303430

[Get Quote](#)

An In-depth Technical Guide on the Stability and Reactivity Profile of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a sulfonamide moiety, a bromine atom, and a trifluoromethyl group offers multiple reaction sites for synthetic elaboration. This technical guide provides a comprehensive overview of the stability and reactivity profile of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported physical properties with a theoretical and inferred profile based on the well-established chemistry of its functional groups and data from analogous structures. It is intended to serve as a foundational resource for researchers, providing insights into its handling, storage, and synthetic applications.

Chemical and Physical Properties

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a white to off-white solid at room temperature. Its high melting point suggests strong intermolecular forces in the crystal lattice and implies good thermal stability under standard conditions.

Property	Value	Reference(s)
CAS Number	351003-61-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrF ₃ NO ₂ S	[1] [2]
Molecular Weight	304.08 g/mol	[1] [2]
Appearance	Solid	[1]
Melting Point	185-189 °C	[1]
Solubility	Data not available; likely soluble in polar organic solvents like methanol, THF, and DMSO.	

Stability Profile

A comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and compatibility with various experimental conditions. While specific stability studies on this compound are not widely published, a reliable profile can be inferred from data on related sulfonamides and trifluoromethylated aromatic compounds.

Thermal Stability

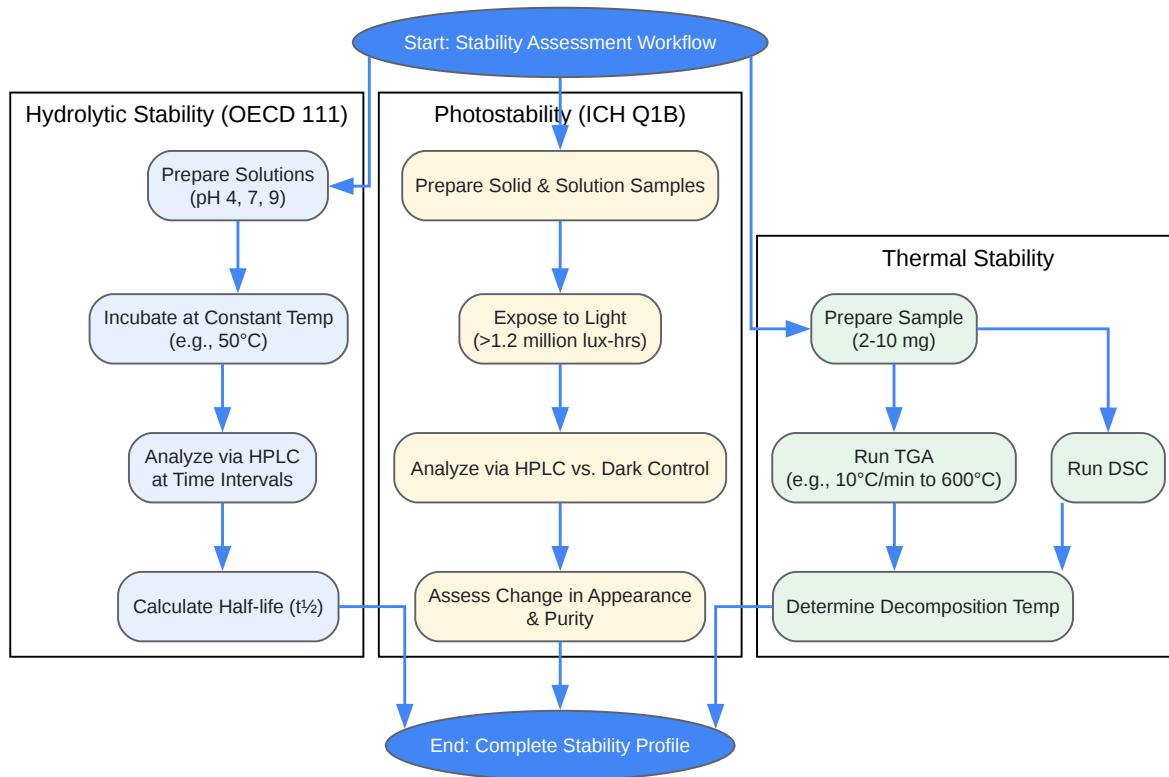
The compound's crystalline nature and high melting point (185-189 °C) are indicative of significant thermal stability. It is expected to be stable under standard laboratory and storage temperatures. Decomposition would likely occur only at elevated temperatures, approaching or exceeding its melting point. The thermal decomposition of sulfonamides can be complex, but generally involves the cleavage of the C-S and S-N bonds.

Hydrolytic Stability

General studies on sulfonamides indicate that they are typically hydrolytically stable, particularly at neutral to alkaline pH, exhibiting long half-lives.[3][4][5] However, degradation can be accelerated under strongly acidic conditions, which can catalyze the cleavage of the sulfonamide bond. Given this, **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** is predicted to be stable in aqueous solutions under most common experimental and environmental pH ranges (pH 4-9).

Photostability

Substituted aromatic compounds often absorb UV radiation and can be susceptible to photodegradation.[1] While this molecule lacks the aniline moiety that acts as the primary chromophore for photodegradation in many sulfonamide antibiotics, the substituted benzene ring itself can absorb UV light.[6] Prolonged exposure to high-intensity light, particularly UV, could potentially lead to degradation, possibly through cleavage of the C-Br or C-S bonds.


Recommended Storage and Handling

Based on the available data and inferred stability, the following storage and handling procedures are recommended:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.
- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Reactivity Profile

The reactivity of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** is dictated by its three key functional groups: the sulfonamide, the aromatic bromo substituent, and the trifluoromethyl group. This combination makes it a highly valuable and versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-5-(trifluoromethyl)benzenesulfonamide stability and reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303430#2-bromo-5-trifluoromethyl-benzenesulfonamide-stability-and-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com